Piperidine, 1-(p-(isopropylsulfonyl)benzoyl)-
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Overview
Description
Piperidine, 1-(p-(isopropylsulfonyl)benzoyl)- is an organic compound with the molecular formula C15H21NO3S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a piperidine ring attached to a benzoyl group, which is further substituted with an isopropylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(p-(isopropylsulfonyl)benzoyl)- typically involves the reaction of piperidine with p-(isopropylsulfonyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(p-(isopropylsulfonyl)benzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1-(p-(isopropylsulfonyl)benzoyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities
Mechanism of Action
The mechanism of action of Piperidine, 1-(p-(isopropylsulfonyl)benzoyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The isopropylsulfonyl group may enhance the compound’s binding affinity to its targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the benzoyl and isopropylsulfonyl groups.
Pyrrolidine: A five-membered ring analog of piperidine.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
Piperidine, 1-(p-(isopropylsulfonyl)benzoyl)- is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
20884-76-8 |
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Molecular Formula |
C15H21NO3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
piperidin-1-yl-(4-propan-2-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C15H21NO3S/c1-12(2)20(18,19)14-8-6-13(7-9-14)15(17)16-10-4-3-5-11-16/h6-9,12H,3-5,10-11H2,1-2H3 |
InChI Key |
MACBFFGOTNOYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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